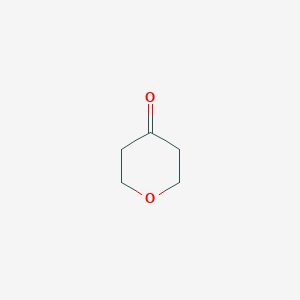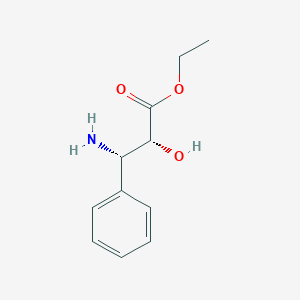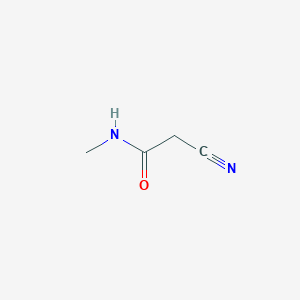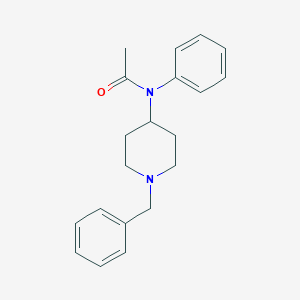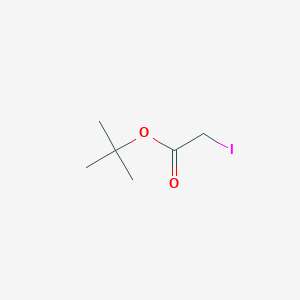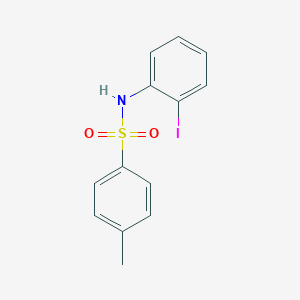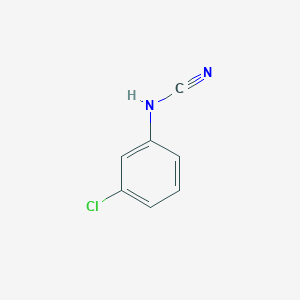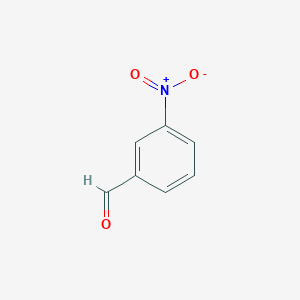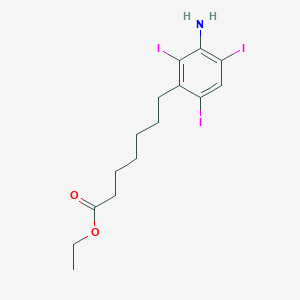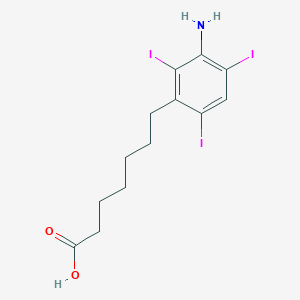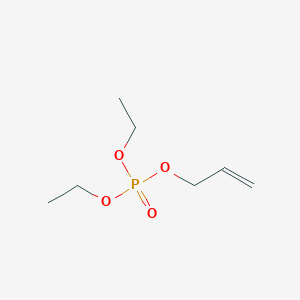
3,9-Dichloroacridine
概要
説明
3,9-Dichloroacridine is a synthetic organic compound belonging to the acridine family. It appears as a yellow crystalline powder and is soluble in organic solvents. The compound has a melting point of 220-222°C.
準備方法
Synthetic Routes and Reaction Conditions: 3,9-Dichloroacridine can be synthesized from 4-chloro-2-phenylamino-benzoic acid. One common method involves dissolving the crude product in trichlorophosphate (POCl3) and heating it at 130°C for 3 hours . The reaction mixture is then cooled and poured into a mixture of crushed ice, ammonia, and chloroform under vigorous stirring .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to reduce environmental impact .
化学反応の分析
Types of Reactions: 3,9-Dichloroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to various products.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydroxide and various acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of functionalized acridines .
科学的研究の応用
3,9-Dichloroacridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA-related processes.
Medicine: Research has explored its potential as an antileishmanial agent and its role in cancer treatment.
Industry: It is used in the production of various materials, including photochemical and organoelectronic devices.
作用機序
The mechanism of action of 3,9-Dichloroacridine primarily involves DNA intercalation. This process affects biological processes involving DNA and related enzymes, making it a valuable tool in cancer research and other medical applications . The compound targets specific molecular pathways, disrupting the normal function of DNA and leading to therapeutic effects.
類似化合物との比較
2,9-Dichloroacridine: Another dichloro derivative of acridine with similar properties.
Aza-acridine derivatives: These compounds have a nitrogen atom in the acridine ring, offering different biological and chemical properties.
Uniqueness: 3,9-Dichloroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications set it apart from other acridine derivatives .
特性
IUPAC Name |
3,9-dichloroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTQPRSVTNMLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189038 | |
| Record name | Acridine, 3,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35547-70-7 | |
| Record name | Acridine, 3,9-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035547707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 3,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,9-dichloroacridine in the synthesis of 9-cyanoacridine derivatives?
A1: The research by Czerwińska et al. [] highlights a new synthetic application for this compound. While the paper doesn't delve into the detailed mechanism, it states that this compound can be used as a starting material to produce 9-cyanoacridine derivatives. This reaction occurs in the presence of sodium cyanide under liquid-solid phase transfer catalysis conditions. This suggests that the chlorine atoms in this compound are replaced by a cyano group (-CN) during this reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


